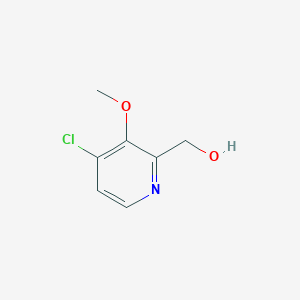

(4-Chloro-3-methoxypyridin-2-yl)methanol

Vue d'ensemble

Description

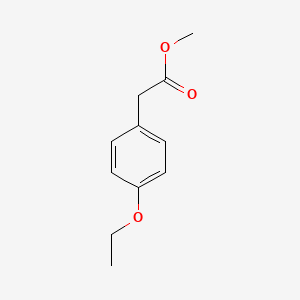

“(4-Chloro-3-methoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “(4-Chloro-3-methoxypyridin-2-yl)methanol” involves complex chemical reactions. Pyrrolidine, a nitrogen heterocycle, is often used in the synthesis of such compounds . The synthesis process can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-methoxypyridin-2-yl)methanol” is characterized by a pyridine ring, which is a basic heterocyclic aromatic organic compound . The molecule has a molecular weight of 173.6 .Chemical Reactions Analysis

The chemical reactions involving “(4-Chloro-3-methoxypyridin-2-yl)methanol” are complex and can involve various reagents and conditions . For example, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C to afford 2-substituted pyridines .Applications De Recherche Scientifique

- Schiff bases and their metal complexes have garnered attention due to their extensive applications. These complexes play a crucial role as antimicrobial agents . Further research could explore the specific mechanisms by which this compound exhibits antimicrobial activity.

- The compound’s structure suggests it may possess antioxidant properties. Investigating its ability to scavenge free radicals and protect against oxidative stress could be valuable .

- While limited antibacterial activity has been observed for certain compounds targeting AcpS-PPTase, it’s essential to consider both AcpS-PPTase and Sfp-PPTase enzymes for effective antibacterial agents .

- Evaluating the compound’s impact on Mycobacterium tuberculosis could provide insights into its anti-tubercular properties. In vitro assays, such as the MTT assay, can determine its inhibitory concentration (IC50) .

Antimicrobial Properties

Antioxidant Potential

Antibiotic Activity

Anti-Tubercular Potential

Propriétés

IUPAC Name |

(4-chloro-3-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRRJUHDGVMYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-methoxypyridin-2-yl)methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)